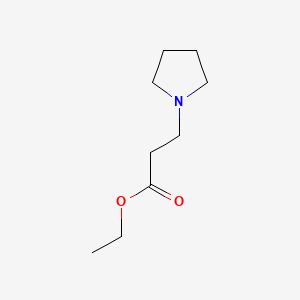

1-Pyrrolidinepropionic acid, ethyl ester

Description

The exact mass of the compound 1-Pyrrolidinepropionic acid, ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Pyrrolidinepropionic acid, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrrolidinepropionic acid, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-pyrrolidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPICKVDHDWCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212508 | |

| Record name | 1-Pyrrolidinepropionic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-35-7 | |

| Record name | Ethyl 1-pyrrolidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinepropionic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidinepropionic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrrolidine-1-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRROLIDINEPROPIONIC ACID, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG0X5TJ55Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Pyrrolidinepropionic acid, ethyl ester chemical properties

An In-depth Technical Guide to 1-Pyrrolidinepropionic acid, ethyl ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

1-Pyrrolidinepropionic acid, ethyl ester (also known as ethyl 3-(pyrrolidin-1-yl)propanoate), CAS 6317-35-7, is a tertiary amine and an ethyl ester derivative of propionic acid incorporating a saturated five-membered pyrrolidine heterocycle. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products, prized for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the chemical properties, a detailed, field-proven synthesis protocol, expected analytical characterization, and potential applications of this compound, synthesized from available data on close structural analogs and established chemical principles.

Chemical Identity and Physicochemical Properties

1-Pyrrolidinepropionic acid, ethyl ester is a molecule that combines the structural features of a tertiary amine and an ester. The pyrrolidine nitrogen introduces a basic center, while the ethyl ester moiety provides a site susceptible to hydrolysis and modulates the compound's polarity. While specific, experimentally determined physical properties for this exact compound are not widely published, we can infer its characteristics from closely related analogs.

Table 1: Physicochemical Properties of 1-Pyrrolidinepropionic acid, ethyl ester and its Analogs

| Property | 1-Pyrrolidinepropionic acid, ethyl ester | Ethyl 3-(piperidin-1-yl)propanoate (Piperidine Analog)[3] | Ethyl 3-(1-azetidinyl)propanoate (Azetidine Analog)[4] | Ethyl Propionate (Core Ester)[5] |

| CAS Number | 6317-35-7 | 19653-33-9 | 7730-42-9 | 105-37-3 |

| Molecular Formula | C₉H₁₇NO₂ | C₁₀H₁₉NO₂ | C₈H₁₅NO₂ | C₅H₁₀O₂ |

| Molecular Weight | 171.24 g/mol | 185.26 g/mol | 157.21 g/mol | 102.13 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid | - | - | Colorless liquid[5] |

| Boiling Point | Not available | 108-110 °C @ 12 mmHg | 86-87 °C @ 12 mmHg | 98.9 °C @ 760 mmHg[5] |

| Density | Not available | 0.97 g/cm³ | 0.965 g/mL | 0.884 g/cm³[5] |

| Refractive Index | Not available | 1.4530 - 1.4550 | 1.441 | 1.384[6] |

| pKa (Predicted) | Not available | 8.80 ± 0.10 | Not available | -7 (basic)[7] |

| Flash Point | Not available | 87 °C | Not available | 12 °C[5] |

Note: Data for the title compound is largely unavailable in the cited literature; properties are inferred from its structural analogs.

Synthesis Protocol: Aza-Michael Addition

The most logical and industrially scalable synthesis route for 1-Pyrrolidinepropionic acid, ethyl ester is the aza-Michael addition (or conjugate addition) of pyrrolidine to ethyl acrylate.[2] This reaction is highly efficient for forming β-amino carbonyl compounds by adding a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2] The reaction proceeds readily, often without the need for a catalyst, due to the high nucleophilicity of the secondary amine.

Causality Behind Experimental Choices

-

Reactant Stoichiometry: A slight excess of ethyl acrylate can be used to ensure the complete consumption of the more valuable pyrrolidine, but a near 1:1 ratio is often sufficient.

-

Solvent: The reaction can be run neat (without solvent) or in a polar aprotic solvent like acetonitrile or methanol to control the reaction exotherm and facilitate stirring. Methanol is a good choice as it readily dissolves both reactants.

-

Temperature Control: The Michael addition is exothermic. The initial addition is performed at a low temperature (0-5 °C) to prevent runaway reactions and the formation of side products. The reaction is then allowed to warm to room temperature to ensure completion.

-

Work-up and Purification: A simple acid-base extraction is not ideal due to the potential for ester hydrolysis. The primary purification method is vacuum distillation, which effectively removes unreacted starting materials and the solvent, leveraging the expectedly higher boiling point of the product compared to the reactants.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

Pyrrolidine (reagent grade)

-

Ethyl acrylate (reagent grade, preferably with inhibitor removed)

-

Anhydrous methanol (optional, as solvent)

-

Three-neck round-bottom flask

-

Pressure-equalizing addition funnel

-

Magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place the flask under an inert atmosphere (e.g., nitrogen).

-

Charge Reactants: In the flask, dissolve pyrrolidine (71.1 g, 1.0 mol) in 100 mL of anhydrous methanol (if used). Cool the flask to 0-5 °C using an ice bath.

-

Addition: Charge the addition funnel with ethyl acrylate (100.1 g, 1.0 mol). Add the ethyl acrylate dropwise to the stirred pyrrolidine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 12-16 hours to ensure the reaction goes to completion.

-

Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the methanol solvent.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield 1-Pyrrolidinepropionic acid, ethyl ester as a colorless to pale yellow liquid.

Synthesis Workflow Diagram

Sources

A Guide to the Spectroscopic Characterization of Ethyl 3-(pyrrolidin-1-yl)propanoate

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-Pyrrolidinepropionic acid, ethyl ester, also known as ethyl 3-(pyrrolidin-1-yl)propanoate. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule. The interpretation of the spectra is grounded in fundamental principles and supported by data from analogous compounds.

Introduction to Ethyl 3-(pyrrolidin-1-yl)propanoate

Ethyl 3-(pyrrolidin-1-yl)propanoate is a tertiary amine and an ethyl ester. Its molecular structure consists of a pyrrolidine ring connected via a nitrogen atom to a three-carbon propionate chain, which terminates in an ethyl ester group. The unambiguous confirmation of this structure is paramount for its application in research and development, and this is primarily achieved through a combination of spectroscopic techniques. This guide will delve into the expected spectral characteristics of this molecule, providing a predictive and explanatory framework for its identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For ethyl 3-(pyrrolidin-1-yl)propanoate, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted Mass Spectrum

The molecular formula of ethyl 3-(pyrrolidin-1-yl)propanoate is C₉H₁₇NO₂. Its molecular weight is 171.24 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 171.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is dictated by the presence of the tertiary amine and the ethyl ester functional groups. The most probable fragmentation patterns are:

-

α-cleavage: The C-C bond adjacent to the nitrogen atom is susceptible to cleavage. This would result in the formation of a stable, resonance-stabilized pyrrolidinyl-containing cation.

-

McLafferty Rearrangement: While less common for the ester portion in this specific structure, it is a potential fragmentation pathway for esters with longer alkyl chains.

-

Cleavage of the ester group: Fragmentation can occur at the C-O and C=O bonds of the ester, leading to characteristic peaks.

The following diagram illustrates a likely fragmentation pathway:

Figure 1: Predicted key fragmentation pathways for ethyl 3-(pyrrolidin-1-yl)propanoate in mass spectrometry.

Data Summary: Predicted MS Peaks

| m/z | Predicted Fragment | Interpretation |

| 171 | [M]⁺ | Molecular Ion |

| 98 | [C₆H₁₂N]⁺ | α-cleavage, characteristic of N-substituted pyrrolidines |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the pyrrolidine ring |

This fragmentation pattern is consistent with the mass spectrum of the similar compound, ethyl 1-piperidinepropionate, which shows a prominent peak corresponding to the piperidine ring fragment.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

-

Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of ethyl 3-(pyrrolidin-1-yl)propanoate is expected to show characteristic absorption bands for the C=O of the ester, the C-O of the ester, and the C-N of the tertiary amine, as well as C-H stretching and bending vibrations.

Data Summary: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2800 | C-H (alkane) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1250-1150 | C-O (ester) | Stretching |

| ~1150-1050 | C-N (tertiary amine) | Stretching |

The strong absorption band around 1735 cm⁻¹ is a key indicator of the ester carbonyl group.[2][3] The C-N stretching of the tertiary amine is typically weaker and can sometimes be obscured by other peaks in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum.

-

Data Analysis: Process the spectrum (e.g., baseline correction). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shifts, multiplicities (splitting patterns), and integrations of these signals provide detailed structural information.

Predicted Chemical Shifts and Multiplicities:

-

Ethyl Ester Protons:

-

A quartet at ~4.1 ppm (2H), corresponding to the -O-CH₂- protons, split by the adjacent methyl group.

-

A triplet at ~1.2 ppm (3H), corresponding to the -CH₃ protons of the ethyl group, split by the adjacent methylene group.

-

-

Propionate Chain Protons:

-

A triplet at ~2.7 ppm (2H), corresponding to the -CH₂- group adjacent to the nitrogen.

-

A triplet at ~2.4 ppm (2H), corresponding to the -CH₂- group adjacent to the carbonyl group.

-

-

Pyrrolidine Ring Protons:

-

A multiplet at ~2.5 ppm (4H), corresponding to the -N-CH₂- protons on the pyrrolidine ring.

-

A multiplet at ~1.7 ppm (4H), corresponding to the other -CH₂- protons on the pyrrolidine ring.

-

These predicted shifts are based on the analysis of similar structures. For instance, the ¹H NMR spectrum of ethyl propanoate shows a quartet at around 4.1 ppm and a triplet at around 1.2 ppm for the ethyl group.[4][5] The protons on the pyrrolidine ring are expected to have chemical shifts similar to those in other N-substituted pyrrolidines.[6]

Data Summary: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.7 | Triplet | 2H | -N-CH₂ -CH₂- |

| ~2.5 | Multiplet | 4H | -N-CH₂ - (pyrrolidine) |

| ~2.4 | Triplet | 2H | -CH₂ -C=O |

| ~1.7 | Multiplet | 4H | -CH₂-CH₂ - (pyrrolidine) |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

Data Summary: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (ester) |

| ~60 | -O-CH₂ -CH₃ |

| ~54 | -N-CH₂ - (pyrrolidine) |

| ~52 | -N-CH₂ -CH₂- |

| ~32 | -CH₂ -C=O |

| ~23 | -CH₂-CH₂ - (pyrrolidine) |

| ~14 | -O-CH₂-CH₃ |

The predicted chemical shifts are based on known values for similar functional groups. For example, the carbonyl carbon of an ester typically appears around 170-175 ppm.[7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Spectrometer: 300-500 MHz NMR spectrometer.

-

Nuclei to be observed: ¹H and ¹³C.

-

Temperature: Room temperature.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the proton-decoupled spectrum.

-

-

Data Analysis: Process the spectra (e.g., Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the multiplicities. Assign all signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Overall Workflow for Spectroscopic Analysis

The following diagram outlines the logical flow for the comprehensive spectroscopic characterization of ethyl 3-(pyrrolidin-1-yl)propanoate.

Sources

- 1. 1-PIPERIDINEPROPIONIC ACID ETHYL ESTER(19653-33-9) MS spectrum [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention – All About Drugs [allfordrugs.com]

- 4. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 5. Ethyl propionate(105-37-3) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Anticipated Biological Activity of 1-Pyrrolidinepropionic Acid, Ethyl Ester

Preamble: Unveiling the Potential of a Novel Chemical Entity

To our fellow researchers, scientists, and drug development professionals, this document serves as a forward-looking technical guide on the anticipated biological activities of 1-Pyrrolidinepropionic acid, ethyl ester. In the landscape of drug discovery, the exploration of novel chemical entities is paramount. While direct empirical data on this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its structural components—the pyrrolidine ring and the propionic acid ethyl ester side chain—provides a strong foundation for predicting its pharmacological potential. This guide will, therefore, extrapolate from the known bioactivities of these moieties to construct a scientifically-grounded hypothesis of the compound's profile and propose a rigorous, multi-tiered research framework for its empirical validation.

Deconstruction of a Promising Scaffold: A Structural Rationale

The structure of 1-Pyrrolidinepropionic acid, ethyl ester, presents a compelling case for its potential as a biologically active agent. The molecule is a conjugate of two key pharmacophores: a pyrrolidine ring and a propionic acid ethyl ester.

-

The Pyrrolidine Core: The five-membered nitrogen-containing heterocycle, pyrrolidine, is a ubiquitous scaffold in a vast array of FDA-approved drugs and natural products.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and the capacity to form hydrogen bonds, which are critical for target engagement. Pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[1][3][4]

-

The Propionic Acid Ethyl Ester Moiety: Propionic acid is a short-chain fatty acid known for its diverse physiological roles. It has been shown to reduce fatty acid levels in the liver and plasma, decrease food intake, and exert immunosuppressive effects.[5] The ethyl ester functional group is a common pro-drug strategy employed in medicinal chemistry. Esterification of a carboxylic acid increases the lipophilicity of a molecule, which can enhance its absorption and distribution throughout the body.

The strategic combination of these two moieties in 1-Pyrrolidinepropionic acid, ethyl ester, suggests a molecule with the potential for favorable pharmacokinetic properties and a diverse range of biological activities.

Postulated Biological Activities and Therapeutic Hypotheses

Based on the structure-activity relationships of its constituent parts, we can formulate several hypotheses regarding the potential biological activities of 1-Pyrrolidinepropionic acid, ethyl ester.

Antimicrobial Potential

The pyrrolidine scaffold is a core component of numerous antimicrobial agents.[1] This suggests that 1-Pyrrolidinepropionic acid, ethyl ester, could exhibit antibacterial or antifungal properties. The lipophilic nature imparted by the ethyl ester group may facilitate its penetration through microbial cell membranes.

Anti-inflammatory and Immunomodulatory Effects

Propionic acid is known to have immunosuppressive properties.[5] It is plausible that 1-Pyrrolidinepropionic acid, ethyl ester, upon hydrolysis to its active carboxylic acid form, could modulate inflammatory pathways. This warrants investigation into its potential application in inflammatory and autoimmune disorders.

Anticancer Activity

A significant number of pyrrolidine derivatives have been investigated for their anticancer properties.[3][4] The pyrrolidine ring can serve as a scaffold to orient functional groups in a way that allows for potent and selective interactions with cancer-related targets.

Central Nervous System (CNS) Activity

The pyrrolidine ring is a key feature in several CNS-active drugs.[1][3] The increased lipophilicity of an ethyl ester could potentially facilitate the crossing of the blood-brain barrier, suggesting that 1-Pyrrolidinepropionic acid, ethyl ester, may have applications in neurological disorders.

A Proposed Research Workflow for Empirical Validation

To systematically investigate the hypothesized biological activities of 1-Pyrrolidinepropionic acid, ethyl ester, a phased approach is recommended. This workflow is designed to be a self-validating system, where the results of each stage inform the direction of the next.

Caption: A proposed phased research workflow for the systematic evaluation of 1-Pyrrolidinepropionic acid, ethyl ester.

Phase 1: Foundational Analysis

3.1.1. Synthesis and Characterization

A robust and scalable synthesis protocol for 1-Pyrrolidinepropionic acid, ethyl ester is the essential first step. The primary route would likely involve the esterification of 1-pyrrolidinepropionic acid with ethanol.[6]

-

Protocol: Fischer Esterification

-

Dissolve 1-pyrrolidinepropionic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ethyl ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.[7]

-

3.1.2. In Silico Predictive Toxicology and ADMET Profiling

Prior to extensive in vitro testing, computational models can provide valuable insights into the potential toxicity and ADME (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound.[8][9][10]

-

Methodology:

-

Utilize predictive toxicology software (e.g., MolToxPred, ToxiM) to assess potential liabilities such as mutagenicity, carcinogenicity, and organ toxicity.[9][11]

-

Employ ADMET prediction tools to estimate properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability.

-

Phase 2: In Vitro Biological Screening

Based on the structural rationale and in silico predictions, a panel of in vitro assays should be conducted to screen for a broad range of biological activities.

3.2.1. Antimicrobial Susceptibility Testing

-

Protocol: Broth Microdilution Assay

-

Prepare a two-fold serial dilution of 1-Pyrrolidinepropionic acid, ethyl ester, in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

-

3.2.2. Cytotoxicity Screening

-

Protocol: MTT Assay

-

Seed human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HEK293) in 96-well plates.[12]

-

After 24 hours, treat the cells with various concentrations of 1-Pyrrolidinepropionic acid, ethyl ester.

-

Incubate for 48-72 hours.

-

Add MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[13]

-

3.2.3. Anti-inflammatory Assays

-

Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

-

Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS to induce NO production.

-

After 24 hours, measure the amount of nitrite in the culture supernatant using the Griess reagent.

-

A reduction in nitrite levels indicates potential anti-inflammatory activity.

-

Phase 3: Mechanistic and In Vivo Studies

Promising results from the in vitro screening phase will trigger more in-depth investigations into the mechanism of action and in vivo efficacy.

3.3.1. Mechanism of Action (MoA) Elucidation

Depending on the lead activity identified, specific MoA studies will be designed. For example, if anticancer activity is observed, further assays could include cell cycle analysis, apoptosis assays, and target identification studies.

3.3.2. In Vivo Efficacy Models

The selection of an appropriate animal model will be dictated by the most promising in vitro activity. For instance, if significant antimicrobial activity is confirmed, a murine infection model would be employed to assess in vivo efficacy.

3.3.3. Pharmacokinetic and Toxicological Profiling

In vivo studies will be conducted to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to assess the in vivo toxicity of 1-Pyrrolidinepropionic acid, ethyl ester.

Physicochemical and Safety Data

| Property | Value | Source |

| Molecular Formula | C10H19NO2 | [14][15] |

| Molecular Weight | 185.26 g/mol | [14] |

| Appearance | Colorless liquid (predicted) | [16] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in water (predicted) | |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [14] |

Conclusion and Future Outlook

1-Pyrrolidinepropionic acid, ethyl ester, represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By leveraging the known biological activities of its constituent pyrrolidine and propionic acid ester moieties, we have constructed a strong rationale for its investigation across multiple therapeutic areas. The proposed research workflow provides a clear and robust framework for the systematic evaluation of this compound, from initial synthesis and in silico analysis to comprehensive in vitro and in vivo studies. The insights gained from this research program will not only elucidate the specific biological activities of 1-Pyrrolidinepropionic acid, ethyl ester, but will also contribute to the broader understanding of the structure-activity relationships of pyrrolidine-based compounds in drug discovery.

References

- Bulera, S. (2022). Predicting Toxicity in Drug Development. Pharmaceutical Technology.

- Cani, P. D., & Everard, A. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed.

- Center for Applied Biotechnology Studies, Department of Biological Science, College of Natural Sciences and Mathematics, California State University Fullerton, Fullerton, CA 92831, USA. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC.

- Çukurova University, Department of Basic Pharmaceutical Sciences, Faculty of Pharmacy. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.

- Department of Pharmacy, University of Pisa, Pisa, Italy. (2022).

- Department of Pharmaceutical Chemistry, College of Pharmacy, King Saud University, Riyadh, Saudi Arabia. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).

- European Chemicals Agency. (2024).

- Faculty of Pharmacy, Cukurova University, Adana, Turkey. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.

- Gautam, A., & Chaudhary, K. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing.

- Ghaleh, H. G., & et al. (2023). In Silico and In Vitro Studies of Novel Azomethines on DNA Repair Genes in Gastric Cell Lines. PubMed Central.

- Ataman Kimya.

- Department of Pharmaceutical Chemistry, Faculty of Pharmacy, Alexandria University, Alexandria, Egypt. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- Jayaseelan, C., & et al. (2017).

- National Center for Biotechnology Information. (n.d.). 1-Piperidinepropanoic acid, ethyl ester. PubChem.

- Department of Pharmaceutical Chemistry, College of Pharmacy, King Saud University, Riyadh, Saudi Arabia. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Semantic Scholar.

- Poyraz, S., & et al. (2024).

- Piramal Enterprises Limited, Mumbai, India. (2017). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds.

- Department of Pharmaceutical Chemistry, Faculty of Pharmacy, Alexandria University, Alexandria, Egypt. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- Çukurova University, Department of Basic Pharmaceutical Sciences, Faculty of Pharmacy. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Wikipedia. (2023).

- Dipartimento di Scienze e Tecnologie Biologiche, Chimiche e Farmaceutiche (STEBICEF), Università degli Studi di Palermo, Palermo, Italy. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa.

- Charles River Laboratories. (2018). Novel In Vitro Models for Drug Discovery.

- New Jersey Department of Health. (2010).

- Center for Applied Biotechnology Studies, Department of Biological Science, College of Natural Sciences and Mathematics, California State University Fullerton, Fullerton, CA 92831, USA. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. PubMed.

- Department of Pharmaceutical Sciences, C.C.S. University, Meerut, India. (2012).

- Gautam, A., & Chaudhary, K. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. PMC.

- Department of Chemical Engineering, Vilnius Gediminas Technical University, Vilnius, Lithuania. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

- Bulera, S. (2022). Predicting Toxicity in Drug Development. Pharmaceutical Technology.

- Department of Physical Chemistry and Technology of Polymers, Silesian University of Technology, Gliwice, Poland. (2021). A View on the Synthesis and Characterization of Porous Microspheres Containing Pyrrolidone Units. MDPI.

- National Institute of Standards and Technology. (n.d.). 1-Piperidinepropanoic acid, ethyl ester. NIST WebBook.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Predictive toxicology approaches for small molecule oncology drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]

- 11. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico and In Vitro Studies of Novel Azomethines on DNA Repair Genes in Gastric Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1-Piperidinepropanoic acid, ethyl ester | C10H19NO2 | CID 88183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Piperidinepropanoic acid, ethyl ester [webbook.nist.gov]

- 16. Ethyl propionate - Wikipedia [en.wikipedia.org]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1-Pyrrolidinepropionic Acid, Ethyl Ester

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the vast landscape of chemical entities with therapeutic potential, many remain unexplored. 1-Pyrrolidinepropionic acid, ethyl ester, stands as one such molecule—a compound of interest due to its structural motifs, yet one with a largely unwritten biological story. The pyrrolidine ring is a cornerstone in the architecture of numerous biologically active compounds, conferring advantageous physicochemical properties.[1][2] Similarly, propionic acid derivatives have a rich history in pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[3] The ethyl ester functionality introduces the possibility of a prodrug strategy, enhancing bioavailability before metabolic activation.

This technical guide, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it serves as a comprehensive roadmap for the scientific community—a meticulously structured framework for elucidating the mechanism of action of 1-Pyrrolidinepropionic acid, ethyl ester. Herein, we will dissect its structural alerts, propound data-driven hypotheses on its potential biological targets, and lay out a rigorous, multi-faceted experimental plan to unveil its pharmacological secrets. This document is designed not as a static repository of known facts, but as a dynamic blueprint for discovery.

I. Structural Dissection and Mechanistic Hypotheses

The chemical architecture of 1-Pyrrolidinepropionic acid, ethyl ester, provides the foundational clues to its potential biological activities. The saturated five-membered pyrrolidine ring is a versatile scaffold found in a plethora of pharmacologically active molecules, contributing to their three-dimensional structure and target engagement.[1][2] The propionic acid ethyl ester side chain is reminiscent of the profen class of NSAIDs, suggesting a potential role in inflammatory pathways.

Based on these structural features, we can formulate several primary hypotheses for its mechanism of action:

-

Hypothesis 1: Anti-inflammatory Activity via COX Inhibition. The most direct analogy lies with arylpropionic acid derivatives.[3] It is plausible that 1-Pyrrolidinepropionic acid, ethyl ester, or its hydrolyzed carboxylic acid form, could act as an inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.

-

Hypothesis 2: Antimicrobial Properties. Both pyrrolidine and propionic acid moieties are present in various antimicrobial agents.[2][4] The compound could potentially disrupt microbial cell walls, interfere with metabolic pathways, or inhibit essential enzymes in bacteria or fungi.

-

Hypothesis 3: Neuromodulatory Effects. The pyrrolidine ring is a core component of several neuromodulatory agents, including nootropics and anticonvulsants.[2] The compound might interact with receptors or ion channels in the central nervous system.

-

Hypothesis 4: Enzyme Inhibition. The pyrrolidine scaffold is known to be a part of various enzyme inhibitors, including dipeptidyl peptidase-IV (DPP-4) and glycosidase inhibitors.[1][5]

The ethyl ester suggests that the compound may act as a prodrug, requiring in vivo hydrolysis by esterases to its active carboxylic acid form, 1-Pyrrolidinepropionic acid. This biotransformation is a critical consideration in the experimental design.

II. A Phased Experimental Approach to Mechanistic Elucidation

To systematically investigate these hypotheses, a tiered experimental strategy is proposed. This approach is designed to first cast a wide net to identify biological activity and then progressively narrow the focus to pinpoint the specific molecular targets and pathways.

Phase 1: Broad Phenotypic Screening and Prodrug Confirmation

The initial phase aims to identify any significant biological activity of 1-Pyrrolidinepropionic acid, ethyl ester, and to determine if it functions as a prodrug.

Experimental Workflow: Phase 1

Figure 1: Workflow for the initial screening and prodrug validation of 1-Pyrrolidinepropionic acid, ethyl ester.

Detailed Protocols:

-

In Vitro Hydrolysis Assay:

-

Objective: To determine the stability of the ethyl ester in the presence of esterases and to generate the carboxylic acid metabolite for further testing.

-

Method:

-

Incubate 1-Pyrrolidinepropionic acid, ethyl ester, in human liver microsomes or purified esterase solutions.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction and analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of 1-Pyrrolidinepropionic acid.

-

-

Self-Validation: The assay should include a known ester prodrug as a positive control and a heat-inactivated enzyme control to ensure that hydrolysis is enzyme-mediated.

-

-

Broad Phenotypic Screening:

-

Objective: To identify potential areas of biological activity.

-

Method:

-

Antimicrobial Screening: Test the compound and its hydrolyzed metabolite against a panel of Gram-positive and Gram-negative bacteria and fungal strains using broth microdilution assays to determine the minimum inhibitory concentration (MIC).[4]

-

Anti-inflammatory Screening: Utilize a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Cytotoxicity Screening: Assess the compound's effect on the viability of a panel of cancer cell lines and a non-cancerous cell line using an MTT or CellTiter-Glo assay.[6]

-

Neurological Screening: Employ a panel of receptor binding assays for common CNS targets.

-

-

Data Presentation:

| Assay Type | Cell/Organism Panel | Endpoint Measured |

| Antimicrobial | S. aureus, E. coli, C. albicans, etc. | Minimum Inhibitory Concentration (MIC) |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | TNF-α, IL-6 levels (IC₅₀) |

| Cytotoxicity | A549, MCF-7, HepG2, HEK293 | Cell Viability (IC₅₀) |

Phase 2: Target Deconvolution and Pathway Analysis

Based on the results of Phase 1, the subsequent investigations will focus on the most promising biological activity. Assuming, for illustrative purposes, that anti-inflammatory activity is observed, Phase 2 will aim to identify the specific molecular targets.

Experimental Workflow: Phase 2 (Anti-inflammatory Focus)

Figure 2: A proposed workflow for identifying the anti-inflammatory mechanism of action.

Detailed Protocols:

-

COX-1/COX-2 Enzyme Inhibition Assays:

-

Objective: To directly test the hypothesis of COX inhibition.

-

Method: Utilize commercially available COX-1 and COX-2 inhibitor screening kits, which measure the peroxidase activity of the enzymes. Test both the ester and the hydrolyzed acid forms of the compound.

-

Causality Check: A dose-dependent inhibition of COX activity would provide strong evidence for this mechanism.

-

-

Affinity-Based Target Identification:

-

Objective: To identify novel protein targets if COX inhibition is not observed.

-

Method: Synthesize a derivative of the active compound with a linker for immobilization on beads. Perform affinity chromatography with cell lysates, followed by mass spectrometry to identify binding proteins.

-

-

Transcriptomic and Proteomic Analysis:

-

Objective: To obtain an unbiased view of the cellular pathways affected by the compound.

-

Method: Treat macrophages with the active compound and perform RNA-sequencing and quantitative proteomics to identify differentially expressed genes and proteins. Pathway analysis of these datasets can reveal the modulated signaling networks.

-

Data Presentation:

| Parameter | 1-Pyrrolidinepropionic acid, ethyl ester | 1-Pyrrolidinepropionic acid | Ibuprofen (Control) |

| COX-1 IC₅₀ (µM) | To be determined | To be determined | Known Value |

| COX-2 IC₅₀ (µM) | To be determined | To be determined | Known Value |

III. Authoritative Grounding and Future Directions

The proposed experimental framework is grounded in established methodologies for drug discovery and mechanism of action studies.[7][8][9] The pyrrolidine scaffold's prevalence in medicinally active compounds underscores the potential of 1-Pyrrolidinepropionic acid, ethyl ester, as a lead for novel therapeutics.[1][2][5]

The successful elucidation of its mechanism of action will pave the way for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and safety assessments. The journey from an uncharacterized molecule to a potential therapeutic is a testament to the power of systematic and rigorous scientific investigation. This guide provides the initial coordinates for that exciting journey.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. Available at: [Link]

-

Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

-

Holistic Design of Experiments Using an Integrated Process Model. (2022). Pharmaceuticals, 15(11), 1365. Available at: [Link]

-

Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 6(3), 279-287. Available at: [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. Available at: [Link]

-

Advanced Experiment Design Strategies for Drug Development. (2024). ResearchGate. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). RUA. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience. Available at: [Link]

-

Experimental Designs for Identifying Causal Mechanisms. (2014). ResearchGate. Available at: [Link]

-

New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (2013). Farmacia, 61(5), 925-935. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17765–17775. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer. Available at: [Link]

-

Interpreting the Effects of DNA Polymerase Variants at the Structural Level Using MAVISp and Molecular Dynamics Simulations. (2026). bioRxiv. Available at: [Link]

-

Design of Experiments for Analytical Method Development and Validation. (2014). Pharmaceutical Technology. Available at: [Link]

-

A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

-

Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. (2022). ChemistrySelect. Available at: [Link]

-

Antimicrobial activity of synthesized synthesized propionic acid derivatives. (2013). ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Ethyl propionate. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

Methodological & Application

Synthesis of 1-Pyrrolidinepropionic acid, ethyl ester experimental protocol

Application Note: Synthesis of 1-Pyrrolidinepropionic acid, ethyl ester

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-Pyrrolidinepropionic acid, ethyl ester, also known as ethyl 3-(pyrrolidin-1-yl)propanoate. The synthesis is achieved through a highly efficient aza-Michael addition reaction between pyrrolidine and ethyl acrylate. This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed explanation of the reaction mechanism, a step-by-step experimental procedure, methods for purification and characterization, and critical safety information.

Introduction and Scientific Principle

1-Pyrrolidinepropionic acid, ethyl ester is a valuable chemical intermediate used in the synthesis of more complex molecules, particularly in pharmaceutical research and development. Its structure incorporates a pyrrolidine ring, a common motif in many biologically active compounds, and an ethyl ester functional group that allows for further chemical modifications.

The synthesis detailed herein utilizes the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this specific application, the secondary amine, pyrrolidine, acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. The reaction is typically high-yielding and can often be performed under mild conditions without the need for a catalyst, making it an efficient and practical synthetic method.

Reaction Mechanism

The aza-Michael addition of pyrrolidine to ethyl acrylate proceeds through a nucleophilic conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the β-carbon of the ethyl acrylate double bond. This concerted process leads to the formation of a zwitterionic enolate intermediate. Subsequently, a rapid intramolecular or intermolecular proton transfer neutralizes the charges, yielding the final product, ethyl 3-(pyrrolidin-1-yl)propanoate.

Caption: A simplified diagram of the Aza-Michael addition mechanism.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis, targeting a high yield of pure product.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Pyrrolidine | ≥99% | Sigma-Aldrich |

| Ethyl acrylate (stabilized) | ≥99% | Sigma-Aldrich |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Round-bottom flask (100 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Addition funnel (50 mL) | - | - |

| Ice-water bath | - | - |

| Rotary evaporator | - | - |

| Short-path distillation apparatus | - | - |

Reagent Stoichiometry and Properties

| Compound | Mol. Weight ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) | Equiv. |

| Ethyl acrylate | 100.12 | 50.0 | 5.4 | 5.01 | 1.0 |

| Pyrrolidine | 71.12 | 55.0 | 4.6 | 3.91 | 1.1 |

Note: A slight excess of pyrrolidine is used to ensure the complete consumption of the ethyl acrylate.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath on a magnetic stirrer.

-

Charge Reactant: Add ethyl acrylate (5.4 mL, 50.0 mmol) to the round-bottom flask. Begin stirring.

-

Addition of Pyrrolidine: Add pyrrolidine (4.6 mL, 55.0 mmol) to the addition funnel. Add the pyrrolidine dropwise to the stirring ethyl acrylate over a period of 20-30 minutes. Causality Note: The aza-Michael addition is exothermic. A slow, dropwise addition while cooling in an ice bath is crucial to control the reaction temperature, preventing potential side reactions and ensuring safety.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for an additional 2 hours at room temperature to ensure the reaction goes to completion.

-

Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v) to observe the disappearance of the ethyl acrylate spot.

Work-up and Purification

-

Solvent Removal: Concentrate the crude reaction mixture using a rotary evaporator to remove any unreacted pyrrolidine and other volatile impurities.

-

Purification by Distillation: The resulting crude oil is purified by vacuum distillation. Assemble a short-path distillation apparatus.

-

Collect the pure product, 1-Pyrrolidinepropionic acid, ethyl ester, as a colorless to pale yellow oil. The expected boiling point is in the range of 80-85 °C at approximately 5-10 mmHg.

-

Characterization of Final Product

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals for the ethyl ester and the propanoate backbone integrated with the pyrrolidine ring.[1]

-

δ 4.14 (q, J = 7.1 Hz, 2H): The -O-CH₂ -CH₃ protons of the ethyl ester.

-

δ 2.75 (t, J = 7.5 Hz, 2H): The -N-CH₂ -CH₂- protons adjacent to the nitrogen.

-

δ 2.55 (m, 4H): The two -N-CH₂ - groups on the pyrrolidine ring.

-

δ 2.45 (t, J = 7.5 Hz, 2H): The -CH₂-CH₂ -C=O protons.

-

δ 1.78 (m, 4H): The two internal -CH₂ - groups on the pyrrolidine ring.

-

δ 1.25 (t, J = 7.1 Hz, 3H): The -O-CH₂-CH₃ protons of the ethyl ester.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum provides further structural confirmation.[1][2]

-

δ 172.5: Ester carbonyl carbon (C =O).

-

δ 60.3: Ester ethoxy carbon (-O-CH₂ -CH₃).

-

δ 54.2: Pyrrolidine carbons adjacent to nitrogen (-N-CH₂ -).

-

δ 51.8: Propanoate carbon adjacent to nitrogen (-N-CH₂ -CH₂-).

-

δ 33.1: Propanoate carbon adjacent to carbonyl (-CH₂ -C=O).

-

δ 23.5: Pyrrolidine internal carbons (-CH₂ -).

-

δ 14.2: Ester methyl carbon (-O-CH₂-CH₃ ).

-

Infrared (IR) Spectroscopy

-

IR (Neat, cm⁻¹): The IR spectrum should display key functional group absorptions.[3][4]

-

~2970-2800 cm⁻¹: C-H stretching from alkyl groups.

-

~1735 cm⁻¹: A strong C=O stretching band, characteristic of a saturated ester.

-

~1180 cm⁻¹: C-O stretching of the ester group.

-

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Chemical | Hazard Summary |

| Pyrrolidine | Highly flammable liquid and vapor.[5] Harmful if swallowed or inhaled.[5] Causes severe skin burns and eye damage.[5] Lachrymator.[5] |

| Ethyl Acrylate | Highly flammable liquid and vapor.[6] Toxic if inhaled.[6] Harmful if swallowed or in contact with skin.[6] Causes skin and serious eye irritation.[6] May cause an allergic skin reaction and respiratory irritation.[6] Suspected of causing cancer.[6] |

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]

-

In all cases of exposure, seek immediate medical attention.[5]

Visualized Experimental Workflow

The following diagram outlines the complete workflow from initial setup to final product characterization.

Caption: Overall experimental workflow for the synthesis.

References

-

Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved from [Link]

-

SlidePlayer. (2014). ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention. Retrieved from [Link]

-

PubChem. (2024). Ethyl 3-(1H-pyrrol-3-yl)propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Sasol. (2023). Ethyl Acrylate - Safety Data Sheet. Retrieved from [Link]

-

NJ.gov. (n.d.). ETHYL ACRYLATE HAZARD SUMMARY. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-[ethyl(pyrrolidin-3-yl)amino]propanoate. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention [orgspectroscopyint.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: High-Purity Isolation and Structural Elucidation of 1-Pyrrolidinepropionic Acid, Ethyl Ester

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidinepropionic acid, ethyl ester, also known as ethyl 3-(pyrrolidin-1-yl)propanoate, is a valuable heterocyclic building block in synthetic organic chemistry and drug discovery. The pyrrolidine motif is a core component of numerous pharmaceuticals, making the synthesis and purification of its derivatives a critical process.[1] This application note provides a comprehensive, field-tested guide for the purification and detailed characterization of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the protocols effectively. The methodologies described herein integrate a logical purification workflow with a suite of orthogonal analytical techniques to establish a self-validating system for achieving and confirming high-purity material suitable for the most sensitive downstream applications.

Chemical Profile & Safety Precautions

A thorough understanding of the target compound's properties is foundational to its successful purification and handling. While experimental data for this specific molecule is not widely published, its properties can be reliably estimated from structurally similar compounds.

Table 1: Physicochemical Properties of 1-Pyrrolidinepropionic acid, ethyl ester

| Property | Value | Source / Rationale |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| IUPAC Name | Ethyl 3-(pyrrolidin-1-yl)propanoate | |

| Appearance | Colorless to pale yellow liquid | Predicted based on analogs.[2] |

| Boiling Point (BP) | ~90-100 °C at 12 mmHg | Estimated from analogs like ethyl 3-(1-azetidinyl)propanoate (BP 86-87 °C at 12 mmHg).[3] |

| Density | ~0.97 g/mL | Estimated from analogs like ethyl 3-(1-azetidinyl)propanoate (0.965 g/mL).[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate). | General property of esters. |

Core Safety Directive

Handling of 1-Pyrrolidinepropionic acid, ethyl ester requires adherence to standard laboratory safety protocols. Based on data for analogous structures, the compound should be treated as a potential irritant.[4][5]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames, as related compounds can be flammable.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

Part I: High-Purity Isolation Protocol

Principle of Purification

The synthesis of 1-Pyrrolidinepropionic acid, ethyl ester, typically via Michael addition of pyrrolidine to ethyl acrylate or Fischer esterification, often results in a crude product containing unreacted starting materials, acidic catalysts, and byproducts. Our purification strategy is a robust two-stage process:

-

Aqueous Workup: An extractive procedure to remove water-soluble and acidic impurities.

-

Fractional Vacuum Distillation: A final purification step to isolate the target ester based on its boiling point, effectively removing non-volatile or less-volatile impurities.[2]

Purification Workflow Diagram

Caption: Workflow for the purification of 1-Pyrrolidinepropionic acid, ethyl ester.

Step-by-Step Experimental Protocol

-

Aqueous Workup (Liquid-Liquid Extraction)

-

Rationale: This step is critical for removing non-ester impurities. A weak base like sodium bicarbonate (NaHCO₃) is used to neutralize and extract any residual acidic catalyst or unreacted carboxylic acid without promoting significant hydrolysis of the desired ester product.[10]

-

Transfer the crude reaction mixture to a separatory funnel.

-

Dilute the mixture with a suitable organic solvent in which the ester is highly soluble and which is immiscible with water (e.g., diethyl ether or ethyl acetate), using approximately 2-3 volumes of solvent per volume of crude product.

-

Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and invert it, venting frequently to release any pressure generated from CO₂ evolution.

-

Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

-

Drain and discard the lower aqueous layer.

-

Repeat the wash (steps 1.3-1.5) one more time with NaHCO₃ solution, followed by one wash with saturated aqueous NaCl (brine) solution to remove residual water from the organic phase.

-

-

Drying and Solvent Removal

-

Rationale: Water must be completely removed before distillation to prevent hydrolysis of the ester at high temperatures and to ensure accurate boiling point readings.

-

Drain the organic layer from the separatory funnel into an Erlenmeyer flask.

-

Add a sufficient amount of an anhydrous drying agent (e.g., magnesium sulfate, MgSO₄, or sodium sulfate, Na₂SO₄) until some of the agent flows freely when the flask is swirled.

-

Allow the mixture to stand for 15-20 minutes.

-

Remove the drying agent by gravity or vacuum filtration, collecting the filtrate in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator.

-

-

Fractional Vacuum Distillation

-

Rationale: Distillation under reduced pressure allows the compound to boil at a much lower temperature, preventing thermal decomposition. This step separates the target ester from non-volatile impurities and any other volatile components with different boiling points.

-

Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly sealed with vacuum grease.

-

Transfer the crude ester from step 2.5 into the distillation flask, adding a few boiling chips or a magnetic stir bar.

-

Slowly apply vacuum, aiming for a pressure of approximately 12 mmHg (or a pressure at which the expected boiling point is manageable, ~90-100 °C).

-

Gradually heat the distillation flask using a heating mantle.

-

Collect and discard any initial low-boiling fractions (forerun).

-

Carefully collect the fraction that distills at a constant temperature, which corresponds to the pure 1-Pyrrolidinepropionic acid, ethyl ester.

-

Stop the distillation once the temperature begins to rise again or when only a small residue remains.

-

Vent the system to atmospheric pressure before turning off the cooling water. Weigh the collected pure product and calculate the yield.

-

Part II: Structural Characterization Protocols

A single analytical technique is insufficient to confirm both the identity and purity of a compound. The following orthogonal methods provide a comprehensive characterization.

Table 2: Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~4.1 (q), ~2.7 (t), ~2.5 (m), ~1.8 (m), ~1.2 (t) ppm |

| ¹³C NMR | Chemical Shift (δ) | ~172 (C=O), ~60 (O-CH₂), ~54 (N-CH₂), ~50 (N-CH₂-CH₂), ~23 (Pyrrolidine CH₂), ~31 (CH₂-C=O), ~14 (CH₃) ppm |

| Mass Spec. | Molecular Ion (M+) | m/z = 171.1259 (Exact Mass, ESI+) |

| IR Spec. | Wavenumber (cm⁻¹) | ~2970 (C-H), ~1735 (C=O, Ester), ~1180 (C-O) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

-

Protocol:

-

Prepare the sample by dissolving ~10-20 mg of the purified ester in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

-

Expected Results and Interpretation:

-

¹H NMR Spectrum: Based on analogous structures, the following proton signals are expected.[11][12]

-

δ ~4.1 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons, split by the adjacent methyl group.

-

δ ~2.7 ppm (triplet, 2H): The -N-CH₂-CH₂ -C=O protons, split by the adjacent methylene group.

-

δ ~2.5 ppm (multiplet, 6H): Overlapping signals from the pyrrolidine ring protons (-N-CH₂ -) and the -N-CH₂ -CH₂-C=O protons.

-

δ ~1.8 ppm (multiplet, 4H): The internal methylene protons of the pyrrolidine ring.

-

δ ~1.2 ppm (triplet, 3H): The -O-CH₂-CH₃ protons, split by the adjacent methylene group.

-

-

¹³C NMR Spectrum:

-

δ ~172 ppm: Ester carbonyl carbon (C =O).

-

δ ~60 ppm: Ethyl ester methylene carbon (-O-CH₂ -CH₃).

-

δ ~54 ppm: Pyrrolidine carbons adjacent to the nitrogen (-N-CH₂ -).

-

δ ~50 ppm: Propionate carbon adjacent to the nitrogen (-N-CH₂ -CH₂-).

-

δ ~31 ppm: Propionate carbon adjacent to the carbonyl (-CH₂ -C=O).

-

δ ~23 ppm: Internal pyrrolidine carbons (-CH₂-CH₂ -CH₂-).

-

δ ~14 ppm: Ethyl ester methyl carbon (-O-CH₂-CH₃ ).

-

-

Mass Spectrometry (MS)

-

Principle: MS provides the molecular weight of the compound and structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using electrospray ionization (ESI) for soft ionization to observe the molecular ion, or electron ionization (EI) via GC-MS to observe fragmentation.

-

-

Expected Results and Interpretation:

-

Molecular Ion: The calculated exact mass for the protonated molecule [M+H]⁺ is 172.1338. Observing this peak via HRMS confirms the molecular formula C₉H₁₇NO₂.

-

Key Fragments (EI): Common fragmentation patterns for such esters include the loss of the ethoxy group (-OC₂H₅, m/z 45) and fragmentation of the pyrrolidine ring. A prominent base peak is often the pyrrolidinomethyl cation or related fragments.[13]

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol:

-

Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Acquire the spectrum using an FTIR spectrometer.

-

-

Expected Results and Interpretation:

Integrated Characterization Logic

Caption: Orthogonal analytical methods for structural confirmation.

Conclusion

This application note provides a robust and reliable framework for the purification and comprehensive characterization of 1-Pyrrolidinepropionic acid, ethyl ester. By combining a chemically-sound extractive workup with fractional vacuum distillation, a high-purity sample can be reliably obtained. The subsequent application of orthogonal analytical techniques—NMR, MS, and IR—creates a self-validating system that confirms both the structural identity and the purity of the final product. These detailed protocols are designed to empower researchers in medicinal chemistry and organic synthesis to produce and validate this key chemical building block with confidence.

References

-

The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131699540, Ethyl 3-(1H-pyrrol-3-yl)propanoate. PubChem. [Link]

-

mVOC. (n.d.). Ethyl Propanoate. mVOC 4.0. [Link]

-

ChemSynthesis. (n.d.). ethyl 3-(1-azetidinyl)propanoate. ChemSynthesis.com. [Link]

- Google Patents. (2013). WO2013079785A1 - Method for recovering and purifying propionic acid.

-

ResearchGate. (n.d.). IR spectra of ethyl propanoate. ResearchGate. [Link]

-

Laposata, M., & Scherrer, D. E. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 678(2), 321-327. [Link]

- Google Patents. (1960). US2952688A - Synthesis of pyrrolidine.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Phelps, I. K., & Eddy, M. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-25(147), 253-257. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. ResearchGate. [Link]

-

MassBank. (2008). ethyl propionate - Mass Spectrum. MassBank. [Link]

-

Ataman Kimya. (n.d.). N-ETHYLPYRROLIDONE. Ataman Kimya. [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Chemos. [Link]

-

ResearchGate. (n.d.). Ethyl α-(1-Pyrrolidyl)Propionate. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88183, 1-Piperidinepropanoic acid, ethyl ester. PubChem. [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]

-

ChemBK. (n.d.). ethyl 3-(piperidin-1-yl)propanoate. ChemBK. [Link]

-

Iakovenko, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

Filo. (2024). Interpretation of HNMR of ethyl propanoate. Filo. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84104894, Ethyl 3-[ethyl(pyrrolidin-3-yl)amino]propanoate. PubChem. [Link]

-

NurdRage. (2015, November 30). Make Ethyl Propionate by Fischer Esterification. YouTube. [Link]

-

U.S. Food and Drug Administration. (2004). Omacor (omega-3-acid ethyl esters) Chemistry Review. FDA. [Link]

-

CMNPD. (n.d.). Compound Report Card: penicillenol A1. CMNPD. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031735. PubChem. [Link]

-

LookChem. (n.d.). Cas 1027618-39-8, 2-(pyrrolidin-1-yl)acrylic acid ethyl ester. LookChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (54716-02-8) for sale [vulcanchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-Piperidinepropanoic acid, ethyl ester | C10H19NO2 | CID 88183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ajsonline.org [ajsonline.org]

- 11. researchgate.net [researchgate.net]

- 12. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 13. rsc.org [rsc.org]